![molecular formula C16H16ClN3O2 B2591082 5-[4-(3-Chlorophényl)pipérazine-1-carbonyl]pyridin-2-ol CAS No. 923231-77-0](/img/structure/B2591082.png)
5-[4-(3-Chlorophényl)pipérazine-1-carbonyl]pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a chemical compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pyridin-2-ol moiety
Applications De Recherche Scientifique
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Attachment of Pyridin-2-ol Moiety: The final step involves the coupling of the piperazine derivative with a pyridin-2-ol moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as Buchwald–Hartwig amination and reductive amination are commonly employed in large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Mécanisme D'action
The mechanism of action of 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired therapeutic effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol is unique due to its specific substitution pattern and the presence of both piperazine and pyridin-2-ol moieties. This combination imparts distinct physicochemical properties and biological activities compared to other similar compounds .
Propriétés
IUPAC Name |
5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-2-1-3-14(10-13)19-6-8-20(9-7-19)16(22)12-4-5-15(21)18-11-12/h1-5,10-11H,6-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZLLYIXIJCUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
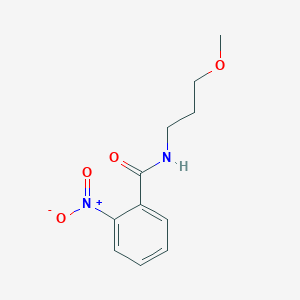
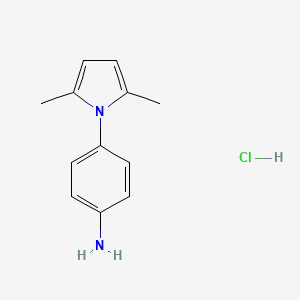
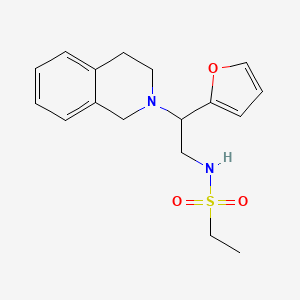
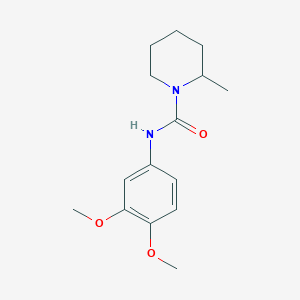
![5-oxo-5-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pentanamide](/img/structure/B2591006.png)
![1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2591007.png)
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2591010.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2591011.png)
![2-(4-fluorophenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591014.png)
![2-[(2-Bromophenyl)methyl]piperidine](/img/structure/B2591016.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B2591017.png)
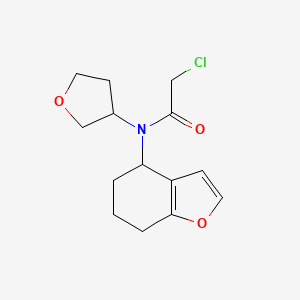
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2591021.png)
![N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2591022.png)
